Cas no 1246818-44-9 (N7-(2-Hydroxyethyl-d4)adenine)

N7-(2-Hydroxyethyl-d4)adenine 化学的及び物理的性質
名前と識別子
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- N7-(2-Hydroxyethyl-d4)adenine
- 2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol
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- インチ: 1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2
- InChIKey: XOMKQMGJBJAMCE-LNLMKGTHSA-N
- SMILES: C(O)([2H])([2H])C(N1C2=C(N=CN=C2N)N=C1)([2H])[2H]
N7-(2-Hydroxyethyl-d4)adenine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H942192-50mg |
N7-(2-Hydroxyethyl-d4)adenine |
1246818-44-9 | 50mg |
$1533.00 | 2023-05-18 | ||
TRC | H942192-25mg |
N7-(2-Hydroxyethyl-d4)adenine |
1246818-44-9 | 25mg |
$ 800.00 | 2023-09-07 | ||
TRC | H942192-5mg |
N7-(2-Hydroxyethyl-d4)adenine |
1246818-44-9 | 5mg |
$196.00 | 2023-05-18 |
N7-(2-Hydroxyethyl-d4)adenine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
N7-(2-Hydroxyethyl-d4)adenineに関する追加情報
Research Brief on N7-(2-Hydroxyethyl-d4)adenine (CAS: 1246818-44-9): Recent Advances and Applications
N7-(2-Hydroxyethyl-d4)adenine (CAS: 1246818-44-9) is a deuterium-labeled derivative of adenine, a fundamental building block of nucleic acids. This compound has garnered significant attention in recent years due to its potential applications in drug metabolism studies, pharmacokinetic research, and biomarker discovery. The incorporation of deuterium atoms (d4) enhances the stability of the molecule, making it particularly useful for mass spectrometry-based analyses and tracer studies in biological systems.
Recent studies have focused on the synthesis and characterization of N7-(2-Hydroxyethyl-d4)adenine, with particular emphasis on its role as a stable isotope-labeled internal standard. A 2023 publication in the Journal of Labelled Compounds and Radiopharmaceuticals detailed an optimized synthetic route for this compound, highlighting its high purity (>98%) and isotopic enrichment (>99% d4). The study also demonstrated its utility in quantifying adenine derivatives in complex biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the field of cancer research, N7-(2-Hydroxyethyl-d4)adenine has been employed as a tracer to study purine metabolism in tumor cells. A groundbreaking study published in Cancer Research (2024) utilized this compound to investigate the metabolic reprogramming of adenosine pathways in glioblastoma multiforme. The deuterium labeling allowed for precise tracking of metabolic fluxes, revealing novel insights into how cancer cells exploit purine salvage pathways for proliferation.
Pharmaceutical applications of N7-(2-Hydroxyethyl-d4)adenine have expanded to include drug-drug interaction studies. Recent work published in Drug Metabolism and Disposition (2023) demonstrated its use in assessing the inhibitory effects of novel antiviral compounds on adenosine deaminase activity. The stable isotope labeling provided unambiguous detection of enzyme activity even in the presence of complex biological matrices, offering significant advantages over conventional assay methods.
Looking forward, researchers are exploring the potential of N7-(2-Hydroxyethyl-d4)adenine in epigenetic studies, particularly in investigating DNA alkylation damage and repair mechanisms. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest its utility in quantifying N7-alkylguanine adducts, which are critical biomarkers of DNA damage. The deuterium labeling provides the necessary analytical specificity to distinguish endogenous from exogenous DNA modifications.
The commercial availability of N7-(2-Hydroxyethyl-d4)adenine has increased in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Current market analysis indicates growing demand from both academic and industrial research sectors, particularly in North America and Europe. However, challenges remain in scaling up production while maintaining the high isotopic purity required for sensitive analytical applications.
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